1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone
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Overview
Description
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.
Preparation Methods
The synthesis of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the cyclization of anthranilic acid derivatives through Friedländer condensation . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the quinoline ring.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects . The pathways involved in its action are often related to its ability to interfere with cellular processes such as replication and transcription.
Comparison with Similar Compounds
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar core structure but differs in the position of nitrogen atoms, affecting its chemical reactivity and biological activity.
4-Hydroxy-2-quinolones:
Quinolinyl-pyrazoles: These compounds exhibit similar pharmacological activities but may have different synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61317-49-5 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-pyrazolo[4,3-f]quinolin-2-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-7-10-9-3-2-6-13-11(9)4-5-12(10)14-15/h2-7H,1H3 |
InChI Key |
SNGTWWHCFUBFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C3=C(C=CC2=N1)N=CC=C3 |
Origin of Product |
United States |
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